molecular formula C9H16N4O B1478779 5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine CAS No. 2097992-37-3

5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine

Cat. No.: B1478779
CAS No.: 2097992-37-3
M. Wt: 196.25 g/mol
InChI Key: YIHCKPWTOQOFNO-UHFFFAOYSA-N
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Description

5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine derivatives have shown promise in antitumor activity. A study by Bykhovskaya et al. (2017) synthesized 3,5-bis(arylidene)piperidin-4-ones containing the 2-azidoethyl group. These compounds exhibited high cytotoxicity towards various human tumor cell lines, indicating potential as antitumor agents (Bykhovskaya et al., 2017).

Synthesis and Derivatives

Krutošíková and Sleziak (1996) reported the synthesis of 2-arylfuro[3,2-c]pyridines, which are closely related to this compound. Their work focused on converting 3-(5-Aryl-2-furyl)propenoic acids to acid azides and then to 2-arylfuro[3,2-c]pyridine-4(5H)-ones (Krutošíková & Sleziak, 1996).

Antimicrobial Evaluation

Elgemeie et al. (2017) described the synthesis of novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, closely related to this compound. These compounds were screened for antibacterial and antifungal activity, showing significant potential in antimicrobial applications (Elgemeie et al., 2017).

Application in Medicinal and Pharmaceutical Industries

Parmar et al. (2023) highlighted the importance of 5H-pyrano[2,3-d]pyrimidine scaffolds, derived from compounds like this compound, in the medicinal and pharmaceutical industries. Their review covers synthetic pathways and applications of these compounds, emphasizing their role in drug development (Parmar et al., 2023).

Synthesis of Novel Energetic Materials

Ma et al. (2018) explored the synthesis of a pyridine-based energetic material, showcasing the potential of pyridine derivatives, such as this compound, in the field of materials science. They synthesized a tricyclic pyridine-based material with high density and good detonation properties (Ma et al., 2018).

Future Directions

An asymmetric synthetic approach to the octahydrofuro [3,4-b]pyridine framework of marine natural product zamamiphidin A has been described . This suggests potential future directions in the synthesis of similar compounds, including 5-(2-Azidoethyl)octahydrofuro[3,4-c]pyridine.

Properties

IUPAC Name

5-(2-azidoethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c10-12-11-2-4-13-3-1-8-6-14-7-9(8)5-13/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHCKPWTOQOFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1COC2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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